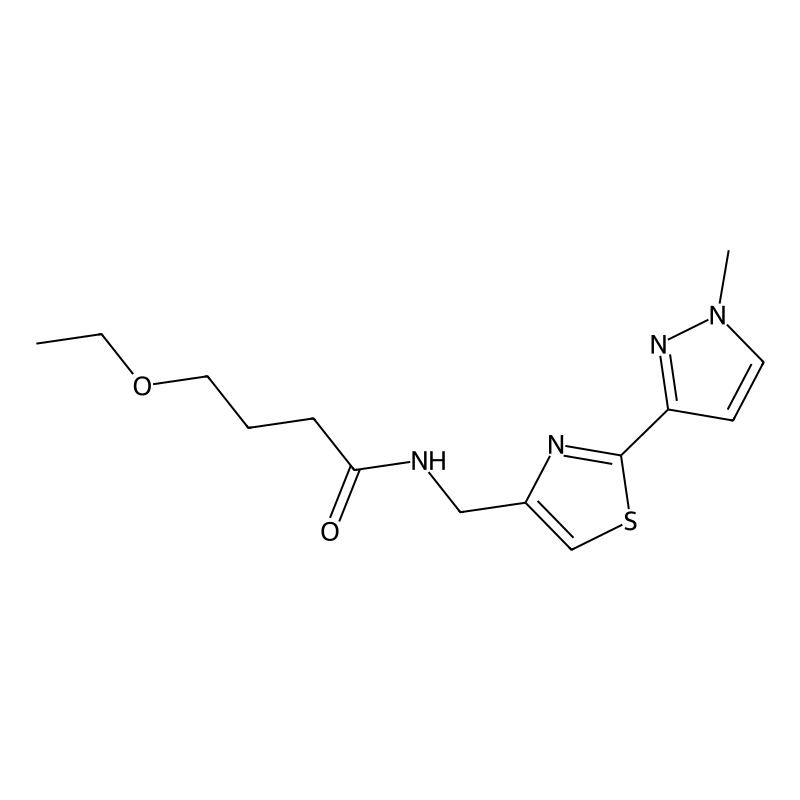

4-ethoxy-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butanamide

Catalog No.

S7563613

CAS No.

M.F

C14H20N4O2S

M. Wt

308.40 g/mol

Availability

In Stock

* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.

Content Navigation

Product Name

4-ethoxy-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butanamide

IUPAC Name

4-ethoxy-N-[[2-(1-methylpyrazol-3-yl)-1,3-thiazol-4-yl]methyl]butanamide

Molecular Formula

C14H20N4O2S

Molecular Weight

308.40 g/mol

InChI

InChI=1S/C14H20N4O2S/c1-3-20-8-4-5-13(19)15-9-11-10-21-14(16-11)12-6-7-18(2)17-12/h6-7,10H,3-5,8-9H2,1-2H3,(H,15,19)

InChI Key

HFCYNVCSMUOINV-UHFFFAOYSA-N

SMILES

CCOCCCC(=O)NCC1=CSC(=N1)C2=NN(C=C2)C

Canonical SMILES

CCOCCCC(=O)NCC1=CSC(=N1)C2=NN(C=C2)C

EMT-1215 is a small molecule, which belongs to a family of compounds called protease inhibitors. Proteases are enzymes that are involved in the breakdown of proteins, and their dysregulation has been implicated in many diseases such as cancer, Alzheimer's disease, and viral infections. EMT-1215 was first synthesized and patented by the pharmaceutical company, Emory University, in the United States, and since then it has been studied extensively for its potential medical and non-medical applications.

EMT-1215 has a molecular formula of C18H23N5O2S2 and a molecular weight of 425.54 g/mol. It is a white to off-white powder that is soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol. EMT-1215 has a melting point of approximately 176°C and a boiling point of approximately 614.3°C at 760 mmHg. It is known to be stable under acidic and basic conditions and is not affected by exposure to light.

The synthesis of EMT-1215 involves a series of chemical reactions that begin with the starting material, ethyl 4-bromoacetoacetate. The compound undergoes several transformations, including cyclization, acylation, and thiolation, to produce the final product. The purity and identity of EMT-1215 can be confirmed using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy, high-performance liquid chromatography (HPLC), and mass spectrometry (MS).

EMT-1215 can be analyzed using various methods such as HPLC, NMR, and MS. HPLC is a technique that separates individual components of a mixture based on their physical and chemical properties, such as polarity, size, and charge. NMR measures the interaction between magnetic nuclei in a molecule and provides information about its structure and composition. MS separates and analyzes individual molecules based on their mass-to-charge ratios, providing information about their molecular weight and composition.

EMT-1215 has been found to inhibit the activity of several proteases, including cathepsin B, cathepsin L, and calpain. These enzymes are involved in various cellular processes such as cell division, apoptosis, and immune responses. Inhibition of these proteases by EMT-1215 has been shown to have anti-inflammatory, anti-tumor, and anti-viral effects in vitro.

The toxicity and safety of EMT-1215 have been evaluated in various preclinical studies. Studies have shown that EMT-1215 has a low toxicity profile, with no significant adverse effects observed in animals at therapeutic doses. However, long-term safety studies are needed to evaluate the potential toxicity of EMT-1215 in humans.

EMT-1215 has potential applications in various fields of research and industry. In the medical field, EMT-1215 has been studied as a potential treatment for cancer, viral infections, and neurodegenerative diseases. In the agricultural industry, EMT-1215 has been studied as a potential insecticide due to its ability to inhibit the activity of insect proteases. It also has potential applications in the food industry as a preservative due to its anti-microbial properties.

EMT-1215 is currently in the preclinical stages of development and has not yet been tested in humans. However, several studies have shown promising results in vitro and in animal models, indicating its potential for future development.

EMT-1215 has potential implications in various fields of research and industry, including the medical, agricultural, and food industries. In the medical field, EMT-1215 could be developed into a novel treatment option for cancer, viral infections, and neurodegenerative diseases. In the agricultural industry, EMT-1215 could be used as a targeted insecticide, reducing the need for broad-spectrum pesticides. In the food industry, EMT-1215 could be used as a natural preservative, improving shelf life and reducing the use of chemical preservatives.

One limitation of EMT-1215 is that it has not yet been tested in humans, and its safety and efficacy in humans are unknown. Researchers must conduct additional preclinical studies to confirm the safety and efficacy of EMT-1215 before it can be tested in clinical trials. Future directions should focus on developing improved synthesis methods for EMT-1215, evaluating its efficacy in animal models, and conducting safety studies in humans.

1. Development of improved synthesis methods for EMT-1215, which are more efficient and cost-effective.

2. Evaluation of the efficacy of EMT-1215 in animal models of cancer, viral infections, and neurodegenerative diseases.

3. Conducting safety studies of EMT-1215 in humans to determine its potential toxicity and long-term safety.

4. Exploration of the potential applications of EMT-1215 in other fields such as nanotechnology and drug delivery systems.

5. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of EMT-1215.

6. Development of EMT-1215 derivatives with improved potency and selectivity towards target proteases.

7. Exploration of potential combination therapies using EMT-1215 with other drugs to enhance its efficacy and reduce potential side effects.

8. Development of animal models that more accurately mimic human disease states to better evaluate the potential therapeutic applications of EMT-1215.

9. Investigation of the potential use of EMT-1215 as a diagnostic tool for detecting protease dysregulation in disease states.

2. Evaluation of the efficacy of EMT-1215 in animal models of cancer, viral infections, and neurodegenerative diseases.

3. Conducting safety studies of EMT-1215 in humans to determine its potential toxicity and long-term safety.

4. Exploration of the potential applications of EMT-1215 in other fields such as nanotechnology and drug delivery systems.

5. Investigation of the molecular mechanisms underlying the anti-inflammatory and anti-tumor effects of EMT-1215.

6. Development of EMT-1215 derivatives with improved potency and selectivity towards target proteases.

7. Exploration of potential combination therapies using EMT-1215 with other drugs to enhance its efficacy and reduce potential side effects.

8. Development of animal models that more accurately mimic human disease states to better evaluate the potential therapeutic applications of EMT-1215.

9. Investigation of the potential use of EMT-1215 as a diagnostic tool for detecting protease dysregulation in disease states.

XLogP3

0.6

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

1

Exact Mass

308.13069707 g/mol

Monoisotopic Mass

308.13069707 g/mol

Heavy Atom Count

21

Dates

Last modified: 11-24-2023

Explore Compound Types

Get ideal chemicals from 750K+ compounds